molecular formula C10H11BrO3 B8698105 methyl 2-[(3-bromophenyl)methoxy]acetate

methyl 2-[(3-bromophenyl)methoxy]acetate

Cat. No.: B8698105
M. Wt: 259.10 g/mol
InChI Key: DFSHDTVRVWDYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(3-bromophenyl)methoxy]acetate is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-[(3-bromophenyl)methoxy]acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl alcohol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products:

    Oxidation: 3-bromobenzoic acid or 3-bromobenzaldehyde.

    Reduction: 3-bromobenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-[(3-bromophenyl)methoxy]acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-[(3-bromophenyl)methoxy]acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl [(4-bromobenzyl)oxy]acetate
  • Methyl [(2-bromobenzyl)oxy]acetate
  • Methyl [(3-chlorobenzyl)oxy]acetate

Comparison: methyl 2-[(3-bromophenyl)methoxy]acetate is unique due to the position of the bromine atom on the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct properties and applications.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 2-[(3-bromophenyl)methoxy]acetate

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3

InChI Key

DFSHDTVRVWDYIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl hydroxyacetate (0.80 g, 8.8 mmol) was dissolved in THF (10 mL) and allowed to stir at 0° C. under a nitrogen atmosphere. NaH (0.40 g, 9.6 mmol, 60% dispersion in oil) was added portionwise over approximately 5 minutes. The cooling bath was removed and the reaction mixture was allowed to warm to ambient temperature. 1-Bromo-3-(bromomethyl)benzene (2.0 g, 8.0 mmol) was added in a single portion and the resulting mixture was heated to 40° C. After 4 hours, the reaction mixture was allowed to cool to ambient temperature and partitioned between water and EtOAc. The layers were separated, and the organic layer was washed with saturated aqueous NaHCO3, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford the title compound, which was carried forward without further purification. 1H NMR (600 MHz, CDCl3): δ 7.53-7.50 (m, 1H), 7.42-7.38 (m, 1H), 7.30-7.17 (m, 2H), 4.57 (s, 2H), 4.09 (s, 2H), 3.74 (s, 3H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

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